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molecular formula C8H12N2O2 B8600842 [1-(oxolan-2-yl)imidazol-2-yl]methanol

[1-(oxolan-2-yl)imidazol-2-yl]methanol

Cat. No. B8600842
M. Wt: 168.19 g/mol
InChI Key: OBNUFUMPYHEQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07572921B2

Procedure details

[1-(Tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-methanol was prepared from imidazole and dihydrofuran according to a procedure in the literature (Song et al. J. Org Chem. 1999, 64, 1859-1867). To a solution of [1-(tetrahydro-furan-2-yl)-1H-imidazol-2-yl]-methanol (7.0 g, 41.7 mmol) in dry CH2Cl2 (80 mL) at 0° C. under N2 was added dropwise SOCl2. The resulting solution was stirred at 0° C. for 3 h and allowed to warm up gradually to ambient temperature overnight. The mixture was cooled in a dry ice-ethylene glycol bath before saturated NaHCO3 (200 mL) was added carefully. The resulting mixture was extracted with CH2Cl2 (3×100 mL). The combined extracts were dried (Na2SO4) and concentrated in vacuo. The crude 2-chloromethyl-1-(tetrahydro-furan-2-yl)-1H-imidazole hydrochloride (5.7 g, 74%) was obtained as a brown oil; ESI MS m/z 187 [C8H11ClN2O+H]+. The product was used immediately in the next reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1C=CN=C1.O1C=CCC1.[O:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[N:16]1[CH:20]=[CH:19][N:18]=[C:17]1[CH2:21][OH:22].O=S(Cl)[Cl:25].C([O-])(O)=O.[Na+]>C(Cl)Cl>[O:11]1[CH2:15][CH2:14][CH2:13][CH:12]1[N:16]1[CH:20]=[CH:19][N:18]=[C:17]1[CH2:21][OH:22].[ClH:25].[Cl:25][CH2:21][C:17]1[N:16]([CH:12]2[CH2:13][CH2:14][CH2:15][O:11]2)[CH:20]=[CH:19][N:18]=1 |f:4.5,8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCC=C1
Step Two
Name
Quantity
7 g
Type
reactant
Smiles
O1C(CCC1)N1C(=NC=C1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up gradually to ambient temperature overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added carefully
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(CCC1)N1C(=NC=C1)CO
Name
Type
product
Smiles
Cl.ClCC=1N(C=CN1)C1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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